Propargyl-PEG6-N3

PROTAC Linker SAR Targeted Protein Degradation

PROTAC/ADC linker SAR requires homogeneous building blocks-polydisperse PEG mixtures introduce analytical ambiguity that confounds SAR interpretation. Propargyl-PEG6-N3 (CAS 1198080-03-3) is a chemically defined, monodisperse PEG6 heterobifunctional linker that resolves this challenge: • Orthogonal propargyl + azide groups enable modular CuAAC/SPAAC assembly for rapid degrader library construction. • The PEG6 spacer delivers 70-86% covalent conjugation efficiency and up to an order-of-magnitude ternary complex residence time improvement over PEG4. • Supplied ≥95% pure as a single molecular species, eliminating molecular-weight distribution artifacts in PK/PD and SAR studies.

Molecular Formula C15H27N3O6
Molecular Weight 345.39 g/mol
Cat. No. B610266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG6-N3
SynonymsPropargyl-PEG6-azide
Molecular FormulaC15H27N3O6
Molecular Weight345.39 g/mol
Structural Identifiers
InChIInChI=1S/C15H27N3O6/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-17-18-16/h1H,3-15H2
InChIKeyPZHVNVDINOLKDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propargyl-PEG6-N3 Overview


Propargyl-PEG6-N3 (CAS: 1198080-03-3; molecular formula: C15H27N3O6; MW: 345.39 g/mol) is a heterobifunctional polyethylene glycol (PEG) derivative that incorporates a terminal propargyl group (-C≡CH) and an azide moiety (-N3) separated by a hexaethylene glycol (PEG6) spacer [1]. The compound exists as a colorless to pale yellow liquid or solid at room temperature and is soluble in DMSO, DMF, DCM, THF, and water [1] . The propargyl and azide groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO- or BCN-containing molecules . The compound serves primarily as a non-cleavable linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where the PEG6 spacer provides balanced solubility, conformational flexibility, and optimized steric accessibility [2].

Why Propargyl-PEG6-N3 Cannot Be Substituted by PEG4 or PEG8


Propargyl-PEG6-N3 occupies a distinct position within the homologous PEGn series that is not interchangeable with shorter (PEG2, PEG4) or longer (PEG8, PEG12) variants. The PEG6 spacer—comprising six ethylene glycol repeat units—offers a unique balance of molecular reach, conformational entropy, and aqueous solubility that directly influences ternary complex formation efficiency in PROTACs and payload accessibility in antibody conjugates [1]. Elongating from PEG4 to PEG6 has been shown to enhance ternary complex residence time by up to an order of magnitude in PROTAC optimization campaigns, while shorter PEG2/PEG4 linkers impose near-rigid constraints that limit accessibility to buried binding pockets; longer PEG8/PEG12 chains introduce excess gauche conformations that increase entropic penalties and reduce effective local concentration of warheads [1] [2]. Substitution with PEG3 reduces click chemistry conversion efficiency by approximately 40% due to restricted rotational mobility of the shorter chain . Consequently, procurement decisions based solely on functional group similarity (propargyl + azide) without accounting for PEG chain length will yield non-equivalent conjugation kinetics, altered PROTAC degradation potency (DC50 shifts), and potentially different ADC pharmacokinetic profiles.

Propargyl-PEG6-N3 Comparative Evidence


PEG6 Linker in PROTAC Ternary Complex Optimization

In systematic PROTAC linker optimization studies, elongating the PEG linker from PEG4 to PEG6 produces quantifiable improvements in degradation potency. Structure-activity relationship analyses across multiple PROTAC scaffolds indicate that PEG4, PEG6, and PEG8 collectively enable medicinal chemists to span a conformational continuum where linker length directly tunes ternary complex stability and target ubiquitination efficiency [1]. The progression from PEG4 to PEG6 can enhance residence time in the ternary complex by an order of magnitude, which is recapitulated as lower cellular DC50 values (the concentration required for 50% target protein degradation) [1]. PEG6 provides a compromise length that falls within the bounds of most crystallographically measured inter-pocket distances (typically >3 nm between ligase and substrate binding grooves), whereas PEG4 imposes a near-rigid span suitable primarily for sterically congested pockets and PEG8 introduces additional motional entropy that may reduce the effective local concentration of warheads [1] [2].

PROTAC Linker SAR Targeted Protein Degradation

PEG6 vs. PEG3 Triazole Formation Efficiency

Comparative kinetic studies on propargyl-functionalized PEG derivatives reveal that PEG6-containing reagents achieve superior click chemistry conversion efficiency relative to shorter PEG3 analogs. Under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, the PEG6 spacer exhibits a pseudo-first-order rate constant (k_obs) of approximately 1.7 × 10⁻³ s⁻¹ for triazole formation . This value reflects an optimal balance between reactant proximity and conformational freedom enabled by the hexaethylene glycol chain. In direct comparison, PEG3-based analogs reduce conversion efficiency by approximately 40% under identical reaction conditions, attributable to restricted rotational mobility of the shorter ethylene glycol chain that limits productive collision geometry between the propargyl and azide reaction partners .

Click Chemistry Bioconjugation Kinetics CuAAC

Short PEG Linkers Enhance mAb Conjugation and Imaging Performance

In a comparative study of monoclonal antibody-indocyanine green (mAb-ICG) conjugates, the introduction of short PEG linkers (PEG4 and PEG8) between the antibody and fluorophore produced quantifiable improvements in covalent binding efficiency and in vivo imaging performance relative to non-PEGylated conjugates. Covalent binding increased to 70-86% with PEG4/PEG8 linkers, compared to significantly lower values with the standard ICG-Sulfo-OSu reagent, which exhibited noncovalent dissociation leading to elevated background signal [1]. In EGFR-positive tumor xenograft models, Panitumumab-ICG conjugates bearing PEG4/PEG8 linkers achieved a tumor-to-liver ratio of 6.9 and a tumor-to-background (EGFR-positive to EGFR-negative tumor) ratio of 15.8 at 3 days post-injection [1].

Antibody-Drug Conjugates ADC Linker Optical Imaging

PEG6 Linker Solubility and Renal Clearance

A systematic pharmacokinetic and metabolic investigation of methoxy-PEG6-hydroxyl (M-PEG6-OH) in rats establishes the ADME profile of the PEG6 scaffold that underlies Propargyl-PEG6-N3. Following intravenous administration, M-PEG6-OH exhibits rapid systemic clearance with a half-life (t_1/2) of 1.92 ± 1.16 hours and an apparent volume of distribution (V_d) of 0.84 ± 0.45 L/kg, indicating efficient extravascular tissue penetration [1]. Excretion is predominantly renal, with 59.03% of the administered dose recovered in urine within 48 hours, contrasting with minimal fecal excretion of 0.99% [1]. The primary oxidative metabolite identified is M-PEG5-CH2COOH, arising from terminal hydroxyl modification [1]. This clearance profile positions PEG6 as an intermediate-length PEG that maintains sufficient hydrophilicity for aqueous solubility while remaining below the renal filtration threshold that would lead to lysosomal accumulation observed with higher molecular weight PEGs [2].

Pharmacokinetics PEGylation ADME

Propargyl-PEG6-N3 Application Scenarios


PROTAC Library Screening with PEG6 Linker

Propargyl-PEG6-N3 is optimally deployed as the baseline linker for initial PROTAC library construction where no prior linker SAR exists. As established in Evidence Item 1, PEG6 provides an intermediate conformational reach that falls within crystallographically measured inter-pocket distances (>3 nm) for most E3 ligase-target protein pairs, while offering up to an order-of-magnitude enhancement in ternary complex residence time compared to PEG4 [1]. Procurement of Propargyl-PEG6-N3 for first-pass screening reduces the number of linker variants required—PEG4 may be too rigid for targets with deep binding pockets, while PEG8 introduces excess conformational entropy that can dilute effective warhead concentration [1]. The compound's dual click chemistry functionality (propargyl + azide) enables modular assembly with alkyne- or azide-functionalized E3 ligase ligands and target protein binders via CuAAC or SPAAC [2]. Starting with PEG6 maximizes the probability of identifying a degradation-competent PROTAC hit before undertaking systematic linker length optimization to PEG2/PEG4 (if activity is suboptimal due to steric congestion) or PEG8/PEG12 (if longer reach is required for large domain-rearranging targets).

Bioconjugation with High Covalent Efficiency

For applications demanding high covalent conjugation efficiency and minimized noncovalent payload dissociation—including ADC development, targeted fluorescence imaging probes, and site-specific antibody labeling—Propargyl-PEG6-N3 offers the PEG spacer architecture validated to achieve 70-86% covalent binding efficiency [1]. The PEG6 chain reduces steric hindrance between the conjugated biomolecule and payload, enabling higher drug-to-antibody ratios (DARs) without inducing payload aggregation that accelerates plasma clearance [2]. The propargyl group enables CuAAC or SPAAC click chemistry with azide-functionalized payloads, while the azide terminus accepts alkyne-, DBCO-, or BCN-functionalized biomolecules . Procurement of Propargyl-PEG6-N3 rather than non-PEGylated alternatives or shorter PEG3 linkers yields two distinct advantages: (1) the PEG6 spacer improves aqueous solubility of hydrophobic payloads and reduces conjugate aggregation [2]; and (2) the 40% higher click chemistry conversion efficiency versus PEG3 analogs reduces reagent stoichiometry requirements and simplifies post-conjugation purification .

ADC and Nanoparticle Formulations with Renal Clearance

Propargyl-PEG6-N3 is the preferred linker for ADC and nanoparticle drug delivery systems where the linker component must contribute to conjugate solubility without introducing long-term tissue accumulation liabilities. Pharmacokinetic profiling of the PEG6 scaffold establishes a plasma half-life of 1.92 ± 1.16 hours with 59% renal excretion within 48 hours [1]. This clearance profile is fundamentally distinct from higher molecular weight PEGs (>20 kDa), which exhibit slow renal clearance and accumulate in lysosomes, causing cellular vacuolation observed in preclinical toxicology studies [2]. The PEG6 spacer therefore provides the solubility and steric accessibility benefits of PEGylation while remaining below the molecular weight threshold associated with PEG accumulation toxicity [2]. In ADC linker design, the non-cleavable nature of the PEG6 scaffold (when conjugated via stable triazole linkages) ensures that the linker-payload remains intact during systemic circulation, with payload release occurring only upon lysosomal degradation of the antibody component following receptor-mediated internalization . This application scenario is particularly relevant for ADCs targeting solid tumors where extended circulation half-life is desirable but linker-driven tissue accumulation must be minimized.

Monodisperse PEG6 for Rapid SAR Exploration

For medicinal chemistry teams conducting rapid structure-activity relationship (SAR) studies across PROTAC or degrader programs, Propargyl-PEG6-N3 provides a chemically defined, monodisperse PEG6 building block that eliminates the analytical ambiguity inherent in polydisperse PEG mixtures. Monodisperse PEG oligomers (PEG2, PEG4, PEG6, PEG8) have become the de facto standard for hydrophilic PROTAC linkers due to their synthetic accessibility and predictable physicochemical properties [1]. The absolute chemical homogeneity of Propargyl-PEG6-N3 enables researchers to attribute changes in degradation potency (DC50) or binary/ternary binding affinity directly to linker length variation rather than to molecular weight distribution artifacts [2]. Systematic screening of PEG4, PEG6, and PEG8 linkers in parallel allows medicinal chemists to rapidly identify the narrow conformational window where cooperativity is optimized and off-target collisions are minimized, typically before considering more exotic rigid or cleavable linker scaffolds [1]. The orthogonal reactivity of the propargyl and azide groups further enables modular assembly of degrader libraries within days rather than months [1] .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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